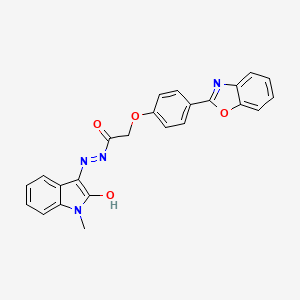
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines elements of benzoxazole, phenoxy, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative.
Attachment of the Phenoxy Group: The benzoxazole derivative is then reacted with a phenol derivative under suitable conditions to form the phenoxy linkage.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Hydrazide Formation: The final step involves the condensation of the indole derivative with hydrazine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: The phenoxy and benzoxazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases and various solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and indole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (5-chloro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
100476-54-8 |
|---|---|
Molecular Formula |
C24H18N4O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenoxy]-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C24H18N4O4/c1-28-19-8-4-2-6-17(19)22(24(28)30)27-26-21(29)14-31-16-12-10-15(11-13-16)23-25-18-7-3-5-9-20(18)32-23/h2-13,30H,14H2,1H3 |
InChI Key |
FORZHMZPDRKYDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


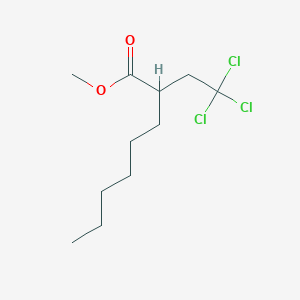

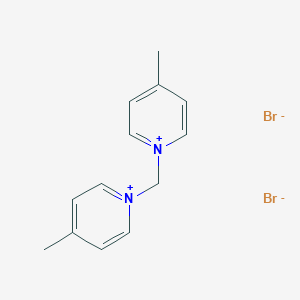
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
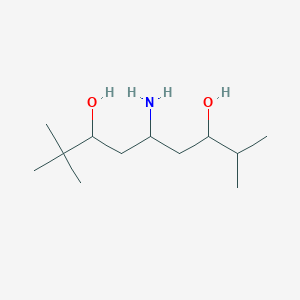

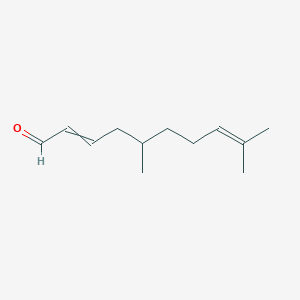

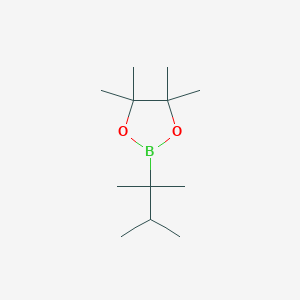

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
